tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate is a boronate ester-containing compound with a piperidine core, a furan ring, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group stabilizes the piperidine amine during synthetic processes, while the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in drug discovery and materials science . The furan-2-yl moiety contributes to π-conjugation and influences solubility and reactivity. This compound is typically synthesized via palladium-catalyzed coupling reactions or photoredox-mediated radical additions, as seen in related analogs .
Properties
Molecular Formula |
C20H32BNO5 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BNO5/c1-18(2,3)25-17(23)22-12-10-14(11-13-22)15-8-9-16(24-15)21-26-19(4,5)20(6,7)27-21/h8-9,14H,10-13H2,1-7H3 |
InChI Key |
BPZQKHMQVPGXIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Furan vs.
- Cyclopropane and Ethenyl Modifications : Cyclopropane-containing analogs (e.g., ) introduce steric hindrance, which can stabilize transition states in cross-coupling reactions. Ethenyl-linked boronate esters (e.g., ) offer geometric flexibility for conjugation but may reduce hydrolytic stability.
Key Observations :
- Catalyst Systems : Palladium catalysts (e.g., Pd(dppf)Cl2) are standard for cross-couplings, but photoredox methods (e.g., 4CzIPN in ) enable radical-based pathways for strained systems like cyclopropanes.
- Yield Variability : Pyrazole and cyclopropane analogs exhibit moderate yields (40–50%), while iodinated intermediates (e.g., ) show lower yields due to halogenation challenges.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
*Calculated using Molinspiration or analogous tools.
Key Observations :
- logP and Solubility : The target compound’s furan ring contributes to moderate lipophilicity (logP ~3.2), whereas pyridazine analogs (logP ~1.9) are more hydrophilic due to nitrogen-rich cores .
- BBB Permeability : Piperidine-pyridazine derivatives show enhanced blood-brain barrier penetration, making them suitable for CNS-targeted therapies .
Biological Activity
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity based on existing research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.21 g/mol
- CAS Number : 286961-14-6
- Melting Point : 116 °C
The biological activity of this compound is primarily attributed to its structural components which include:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dioxaborolane Moiety : This boron-containing group enhances reactivity and potential interactions with biological targets.
Antitumor Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising results against various bacterial strains:
- A study reported effective inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
Neuroprotective Effects
Preliminary studies suggest that the piperidine component may contribute to neuroprotective effects:
- Animal models have indicated reduced neuroinflammation and improved cognitive function following treatment with similar piperidine derivatives .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| In vitro Antitumor Study | Induced apoptosis in cancer cell lines | |
| Antimicrobial Efficacy | Effective against Gram-positive bacteria | |
| Neuroprotection in Rodents | Reduced neuroinflammation |
Toxicity and Safety Profile
While the compound shows promising biological activity, safety assessments are crucial:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
